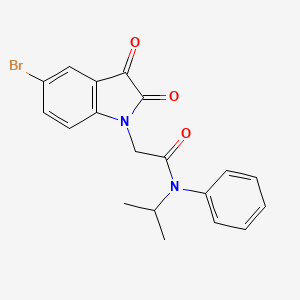

Zaurategrast ethyl ester sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of CDP323 sulfate involves several steps, including the formation of the core structure and subsequent functionalization. The synthetic route typically includes the following steps:

- Formation of the core structure through a series of condensation and cyclization reactions.

- Introduction of the bromine atom and other functional groups through halogenation and substitution reactions.

- Final purification and crystallization to obtain the pure compound .

Industrial production methods for CDP323 sulfate would involve scaling up these synthetic steps, optimizing reaction conditions, and ensuring consistent quality and yield through rigorous quality control measures.

Chemical Reactions Analysis

CDP323 sulfate undergoes various chemical reactions, including:

Hydrolysis: The compound is hydrolyzed in vitro using human liver and intestinal microsomes and recombinant human carboxylesterases.

Transesterification: In the presence of ethanol, CDP323 sulfate undergoes transesterification, which competes with hydrolysis without impairing the overall clearance of the ester prodrug.

Common reagents and conditions used in these reactions include human liver and intestinal microsomes, recombinant human carboxylesterases, and ethanol. The major products formed from these reactions are the hydrolyzed and transesterified derivatives of CDP323 sulfate.

Scientific Research Applications

CDP323 sulfate has been extensively studied for its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as multiple sclerosis. Its primary mechanism of action involves blocking the action of alpha4 integrin, which is expected to be of therapeutic benefit in managing autoimmune diseases .

Preclinical investigations have shown that CDP323 sulfate possesses anti-inflammatory properties, and phase 1 data in human volunteers have suggested that it is a potent and effective alpha4 integrin inhibitor that is well tolerated at oral doses up to 1000 milligrams twice daily .

Mechanism of Action

The mechanism of action of CDP323 sulfate involves preventing immune cells from migrating from blood vessels through the vessel walls to reach various inflamed tissues, including the brain. This inhibition of cell migration prevents immunogenic reactions that lead to tissue damage, which is often a consequence of uncontrolled cell migration .

Comparison with Similar Compounds

CDP323 sulfate is similar to other alpha4 integrin antagonists, such as natalizumab, which is a monoclonal antibody used in the treatment of multiple sclerosis. CDP323 sulfate is unique in that it is a small-molecule prodrug, which allows for oral administration, whereas natalizumab is administered intravenously .

Similar compounds include:

Natalizumab: A monoclonal antibody that also targets alpha4 integrin.

Vedolizumab: Another monoclonal antibody that targets alpha4beta7 integrin and is used in the treatment of inflammatory bowel diseases.

CDP323 sulfate’s uniqueness lies in its small-molecule structure and oral bioavailability, which offers a more convenient administration route compared to intravenous monoclonal antibodies.

Properties

IUPAC Name |

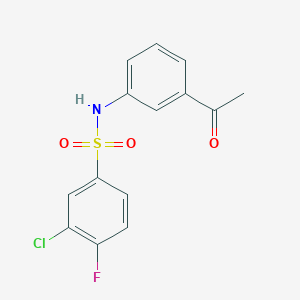

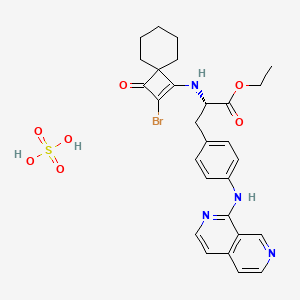

ethyl (2S)-2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29BrN4O3.H2O4S/c1-2-36-27(35)22(33-24-23(29)25(34)28(24)12-4-3-5-13-28)16-18-6-8-20(9-7-18)32-26-21-17-30-14-10-19(21)11-15-31-26;1-5(2,3)4/h6-11,14-15,17,22,33H,2-5,12-13,16H2,1H3,(H,31,32);(H2,1,2,3,4)/t22-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMQWVIKICWIKQ-FTBISJDPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)NC4=C(C(=O)C45CCCCC5)Br.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)NC4=C(C(=O)C45CCCCC5)Br.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31BrN4O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

647.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-Benzyl-3-(chloromethyl)azetidin-3-yl]methanol](/img/structure/B2516541.png)

![Tert-butyl 7-(6-bromopyridine-3-carbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2516542.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2516552.png)

![5-(2,3-dihydro-1H-inden-5-yl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2516553.png)

![2-[4-(1-Hydroxyethyl)phenoxy]-2-methylpropanoic acid](/img/structure/B2516554.png)

![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)ethan-1-one](/img/structure/B2516557.png)

![4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B2516562.png)